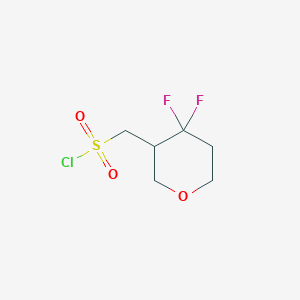

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

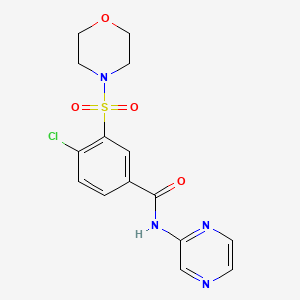

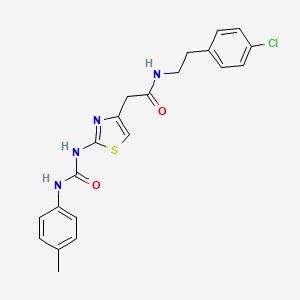

The molecular structure of “(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” consists of a six-membered ring (oxane) with two fluorine atoms attached to the same carbon atom, a methanesulfonyl group, and a chloride atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” are not fully detailed in the search results. It is known to be a powder .Applications De Recherche Scientifique

Sulfonating Agents for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been synthesized and utilized as a versatile sulfonating agent for amines. It enables the easy and efficient sulfonation of primary and secondary amines. The Dios group, introduced by this agent, is highly stable under basic and reductive conditions but can be removed by heating in an aqueous solution of trifluoroacetic acid, showcasing its potential utility in amine activation and protection strategies (Sakamoto et al., 2006).

Molecular Structure Studies

The molecular structure of methane sulfonyl chloride has been investigated through electron diffraction, revealing detailed geometric parameters. This research provides insights into the structural aspects of sulfonyl chloride compounds, potentially aiding in understanding the reactivity and applications of "(4,4-Difluorooxan-3-yl)methanesulfonyl chloride" (Hargittai & Hargittai, 1973).

Microbial Metabolism of Methanesulfonic Acid

Research on the microbial metabolism of methanesulfonic acid highlights the biogeochemical cycling of sulfur and the utilization of methanesulfonate by diverse aerobic bacteria. Although not directly related to "(4,4-Difluorooxan-3-yl)methanesulfonyl chloride," understanding the biological interactions with methanesulfonic acid derivatives could inform environmental or biotechnological applications of sulfonate compounds (Kelly & Murrell, 1999).

Ionic Liquids and Anion Fluorination

The synthesis and analysis of bis(methanesulfonyl)amide salts, exploring the effects of anion fluorination on physical properties, provide insights into the design of ionic liquids. These findings could be relevant for applications of "(4,4-Difluorooxan-3-yl)methanesulfonyl chloride" in the synthesis of fluorinated ionic liquids or other fluorine-containing materials (Pringle et al., 2003).

Catalysis and Synthetic Applications

Lanthanide(III) trifluoromethanesulfonates have been shown to catalyze the aminolysis of 1,2-epoxides efficiently, leading to β-amino alcohols with anti stereoselectivity and high regioselectivity. Such catalytic activities suggest potential roles for related sulfonyl chloride compounds in facilitating or improving synthetic routes to valuable chemical products (Chini et al., 1994).

Safety And Hazards

“(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” is not intended for human or veterinary use. The safety information includes hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

(4,4-difluorooxan-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O3S/c7-13(10,11)4-5-3-12-2-1-6(5,8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVGIWDQQPEHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)

![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)

![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)